Carbamic acid, 2-quinolinyl-, ethyl ester
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Overview
Description
Ethyl quinolin-2-ylcarbamate is an organic compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological and industrial applications . Ethyl quinolin-2-ylcarbamate, in particular, is known for its potential use in various scientific research fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
The synthesis of ethyl quinolin-2-ylcarbamate can be achieved through several methods. One notable method involves the catalyst-free synthesis from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates with good-to-high yields (48–94%). The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
Ethyl quinolin-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations have been explored for aromatic amines.
Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Ethyl quinolin-2-ylcarbamate has a wide range of scientific research applications. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and antiviral activities . The compound’s ability to inhibit DNA synthesis and promote cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics .
In synthetic organic chemistry, ethyl quinolin-2-ylcarbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of ethyl quinolin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . By stabilizing the enzyme-DNA complex and causing DNA cleavage, these compounds effectively kill bacterial cells. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Ethyl quinolin-2-ylcarbamate can be compared with other similar compounds, such as N-pyridin-2-yl carbamates and N-isoquinolin-1-yl carbamates . While these compounds share similar synthetic routes and reaction conditions, ethyl quinolin-2-ylcarbamate stands out due to its unique quinoline structure, which imparts distinct biological activities and chemical reactivity.
Similar compounds include:
- N-pyridin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
- Perhydroquinoline compounds
Ethyl quinolin-2-ylcarbamate’s unique structure and reactivity make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
23862-56-8 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
YOKSDRRXVHJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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